5-Fluoro SDB-005

Beschreibung

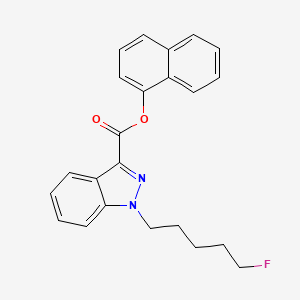

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H21FN2O2 |

|---|---|

Molekulargewicht |

376.4 |

IUPAC-Name |

naphthalen-1-yl 1-(5-fluoropentyl)indazole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c24-15-6-1-7-16-26-20-13-5-4-12-19(20)22(25-26)23(27)28-21-14-8-10-17-9-2-3-11-18(17)21/h2-5,8-14H,1,6-7,15-16H2 |

InChI-Schlüssel |

FNMFGMMHNFDPNT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=NN(C4=CC=CC=C43)CCCCCF |

Aussehen |

Assay:≥98%A crystalline solid |

Synonyme |

Naphthalen-1-yl 1-(5-Fluoropentyl)-1H-indazole-3-carboxylate |

Herkunft des Produkts |

United States |

Chemical Structure and Analogues

Structural Relationships to Related Synthetic Cannabinoids

Isomeric Forms and Analogues (e.g., positional isomers, indole (B1671886)/indazole variations)

The chemical structure of 5-Fluoro SDB-005, like many synthetic cannabinoids, serves as a template for numerous analogues and isomers. These variations are typically created by altering specific parts of the molecule, such as the core heterocyclic system, the alkyl tail, or the linked group. These modifications can result in compounds with different chemical properties and receptor affinities.

Positional Isomers

Positional isomerism in this compound primarily relates to the location of the fluorine atom on the N-pentyl chain. The nominal structure has the fluorine at the terminal (5th) position of the pentyl group. However, isomers where the fluorine atom is attached to other positions of the pentyl chain are also possible. Regulatory bodies in jurisdictions like Singapore have explicitly included fluoro positional isomers of this compound in their lists of controlled substances. cnb.gov.sgcnb.gov.sgagc.gov.sg

Indole and Indazole Variations

A significant structural variation among synthetic cannabinoids is the nature of the core heterocyclic ring system, which is most commonly an indole or an indazole. wikipedia.orgdiva-portal.orgwiley.com this compound is classified as an indazole-3-carboxylate. wiley.comunodc.org Its direct structural counterpart with an indole core is known as 5-fluoro PB-22, which is also sometimes referred to as 5-Fluoro-SDB-005 Indole. caymanchem.comswgdrug.org

Research comparing these two core structures has revealed differences in their chemical and metabolic properties.

Receptor Binding: Studies have shown that for certain series of synthetic cannabinoids, the indazole-based compounds exhibit stronger affinity for the CB1 receptor compared to their direct indole analogues. acs.orgmdpi.com It has been suggested that the electron distribution in the more polar indazole ring may enhance electrostatic interactions with key residues of the receptor. mdpi.com

Metabolic Stability: In vitro studies have indicated that synthetic cannabinoids with indazole cores tend to have faster metabolic clearance rates in pooled human liver microsomes and hepatocytes than their corresponding indole analogues. mdpi.com

The table below outlines the key structural details of this compound and its primary indole analogue and non-fluorinated parent compound.

| Compound Name | Alternate Name(s) | Core Structure | Key Structural Feature | Molecular Formula |

| This compound | Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | Indazole | 1-(5-fluoropentyl) tail, ester linkage to a naphthalene (B1677914) group. scbt.comunodc.orgswgdrug.org | C₂₃H₂₁FN₂O₂ scbt.com |

| SDB-005 | Naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate | Indazole | 1-pentyl tail (non-fluorinated), ester linkage to a naphthalene group. cnb.gov.sgcaymanchem.com | C₂₃H₂₂N₂O₂ caymanchem.com |

| 5-Fluoro PB-22 | 5-Fluoro-SDB-005 Indole | Indole | Indole core instead of indazole; otherwise identical to this compound. caymanchem.comswgdrug.org | C₂₄H₂₂FNO₂ |

Other Structural Analogues

The structural framework of this compound is related to a wider family of synthetic cannabinoids, where different functional groups are substituted at various positions. These analogues illustrate the modular nature of synthetic cannabinoid design.

SDB-006 : This compound is an analogue where the ester linker is replaced by an amide linker, connecting the indazole core to a benzyl (B1604629) group instead of a naphthalene group. unodc.orgswgdrug.org

5F-SDB-006 : This is the fluorinated version of SDB-006, featuring a 5-fluoropentyl chain. unodc.orgwikipedia.org

THJ-2201 : This compound is structurally similar but features a 3-(1-naphthoyl)indazole structure instead of the naphthyl ester found in this compound. swgdrug.org

NNEI (MN-24) : An analogue with an amide linker instead of an ester. unodc.orgwikipedia.org

NM-2201 : This is an indole-based analogue with an ester linkage, similar to 5-fluoro PB-22, but with a 1-naphthyl group. unodc.orgwikipedia.org

The following table details some of these other related analogues.

| Analogue Name | Core Structure | Linker | Group at Position 3 | N-Alkyl Tail |

| This compound | Indazole | Ester | Naphthalen-1-yloxy | 5-fluoropentyl |

| SDB-006 | Indole | Amide | Benzyl | Pentyl |

| THJ-2201 | Indazole | Ketone (Naphthoyl) | Naphthalene | 5-fluoropentyl |

| NM-2201 | Indole | Ester | Naphthalen-1-yloxy | 5-fluoropentyl |

Synthetic Aspects and Precursor Chemistry

General Synthetic Routes for Indazole-3-carboxylates

The formation of the indazole-3-carboxylate scaffold is a critical initial phase in the synthesis of 5-Fluoro SDB-005. Several established methodologies can be employed to construct this heterocyclic core.

One common approach begins with the nitrosation of indole (B1671886) derivatives. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes under mild acidic conditions. rsc.org The resulting aldehyde can then be oxidized to the corresponding carboxylic acid.

Another effective route involves the diazotization of ortho-aminobenzacetates or ortho-aminobenzacetamides. sioc-journal.cn This protocol is noted for its operational simplicity, mild reaction conditions, and generally high yields, offering a concise pathway to 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn

A classical method for preparing 1H-indazole-3-carboxylic acid involves the reaction of isatin (B1672199) with sodium nitrite (B80452) to form a diazonium salt, which then undergoes cyclization. derpharmachemica.com The resulting acid can be esterified to produce intermediates like ethyl 1H-indazole-3-carboxylate. This specific ester can also be synthesized through the reaction of benzyne, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with ethyl diazoacetate. orgsyn.org

These diverse synthetic routes provide chemists with flexibility in selecting starting materials and reaction conditions for the efficient production of the indazole-3-carboxylate core.

Introduction of the 5-Fluoropentyl Side Chain

With the indazole-3-carboxylate core synthesized, the next crucial step is the introduction of the 1-(5-fluoropentyl) side chain at the N1 position of the indazole ring. This is typically achieved through an N-alkylation reaction. The nitrogen atom at the 1-position of the indazole ring acts as a nucleophile, attacking an appropriate electrophilic 5-fluoropentyl reagent.

The standard procedure involves deprotonating the indazole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). This generates an indazolide anion, which is then reacted with a 5-fluoropentyl halide, most commonly 1-bromo-5-fluoropentane (B147514) or 1-iodo-5-fluoropentane.

The synthesis of the fluorinated alkylating agent itself can be a key step. Methods for introducing fluorine into alkyl chains include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on a precursor alcohol or epoxide. tandfonline.comnih.gov For instance, a terminal epoxide on a pentyl chain can be opened using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to introduce the fluorine atom. researchgate.net The addition of fluorine to the terminal carbon of the alkyl chain in cannabimimetic compounds is a common structural modification. caymanchem.com

Esterification in Synthesis of Naphthalenyl Esters

The final step in the synthesis of this compound is the formation of the ester linkage between the 3-carboxyl group of the 1-(5-fluoropentyl)-1H-indazole intermediate and the hydroxyl group of 1-naphthol (B170400). This transformation is a standard esterification reaction. medcraveonline.comresearchgate.net

To facilitate the reaction, the carboxylic acid is typically converted into a more reactive derivative. A common method is to transform the carboxylic acid into an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride is then reacted with 1-naphthol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an activator like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBT), can be used to directly couple the carboxylic acid with 1-naphthol without the need to isolate an acyl chloride intermediate. derpharmachemica.com This one-pot procedure is often preferred due to its milder conditions.

| Precursor Compound | Role in Synthesis | Relevant Section |

|---|---|---|

| Isatin or Substituted Indoles | Starting material for the indazole core | 3.1 |

| Ortho-aminobenzacetates | Starting material for the indazole core via diazotization | 3.1 |

| 1-Bromo-5-fluoropentane | Alkylating agent for introducing the 5-fluoropentyl side chain | 3.2 |

| 1-Naphthol | Provides the naphthalenyl group for the final esterification | 3.3 |

| Thionyl Chloride (SOCl₂) | Reagent for converting carboxylic acid to acyl chloride for esterification | 3.3 |

| EDC / HOBT | Coupling agents for direct esterification | 3.3 |

Considerations in Synthetic Methodology

Several practical considerations are important for the successful synthesis of this compound. The choice of solvent is critical, particularly for the final product. It has been observed that synthetic cannabinoids possessing an aromatic ester are susceptible to degradation via transesterification when stored in alcohol-based solvents like methanol (B129727). swgdrug.org Therefore, the use of aprotic solvents such as acetonitrile or chloroform (B151607) is recommended for handling and storage to ensure the stability of the final compound. swgdrug.org

Purification of intermediates and the final product is essential to remove unreacted starting materials and byproducts. Techniques such as column chromatography are frequently employed at various stages of the synthesis to ensure the purity of the compounds. derpharmachemica.comorgsyn.org

The reaction conditions, including temperature, reaction time, and the choice of base or catalyst, must be carefully controlled at each step to maximize yield and minimize the formation of side products. For example, in the N-alkylation step, controlling the stoichiometry of the base and alkylating agent is important to avoid potential side reactions. Similarly, the conditions for esterification must be chosen to ensure complete reaction without degrading the sensitive indazole core.

Pharmacological Characterization

Cannabinoid Receptor Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. Research into the specific binding affinity of 5-Fluoro SDB-005 is not widely available in peer-reviewed literature. However, data for its non-fluorinated parent compound, SDB-005, is available and provides a baseline for understanding its receptor interactions.

Cannabinoid Receptor 1 (CB1) Binding Affinity (Kᵢ values)

Specific Kᵢ values for this compound at the CB1 receptor are not consistently reported. One study noted that the effect of fluorination on CB1 binding affinity was moderate and could lead to a slight enhancement. nih.gov For its parent compound, SDB-005, a Kᵢ value of 21 nM has been reported. nih.govnih.gov In a separate study utilizing surface plasmon resonance, a different affinity measurement, the dissociation constant (Kₑ), for SDB-005 at the CB1 receptor was found to be 5.302 × 10⁻⁵ M, indicating weaker binding in that particular assay. mdpi.comresearchgate.net

Cannabinoid Receptor 2 (CB2) Binding Affinity (Kᵢ values)

Similar to the CB1 receptor, specific Kᵢ values for this compound at the CB2 receptor are not readily found in published studies. The same research that noted a slight enhancement at CB1 with fluorination also suggested a slight decrease in CB2 affinity for this compound compared to its parent compound. nih.gov SDB-005 itself displays a weaker affinity for the CB2 receptor, with a reported Kᵢ value of 140 nM. nih.govnih.gov

Interactive Data Table: Cannabinoid Receptor Binding Affinity of SDB-005

| Compound | Receptor | Binding Affinity (Kᵢ) |

| SDB-005 | CB1 | 21 nM nih.govnih.gov |

| SDB-005 | CB2 | 140 nM nih.govnih.gov |

Receptor Agonism and Functional Efficacy

Beyond binding to cannabinoid receptors, the functional activity of a compound—its ability to activate the receptor and trigger a biological response—is a critical aspect of its pharmacological characterization. Synthetic cannabinoids are typically receptor agonists.

In Vitro Functional Assays (e.g., [³⁵S]GTPγS Binding)

The functional activity of cannabinoid receptor agonists is commonly evaluated through in vitro assays such as [³⁵S]GTPγS binding assays and membrane potential assays. The [³⁵S]GTPγS assay measures G-protein activation following receptor stimulation, providing insight into a compound's potency (EC₅₀) and efficacy (Eₘₐₓ). nih.gov While specific EC₅₀ values for this compound are not detailed, it has been characterized alongside other synthetic cannabinoids as a potent, full agonist at both CB1 and CB2 receptors in functional assays. nih.gov

For the parent compound SDB-005, a FLIPR membrane potential assay determined it to be a full functional agonist at CB1 receptors with an EC₅₀ value of 21 nM. nih.gov Its potency at the CB2 receptor was lower, with an EC₅₀ of 140 nM. nih.gov

Interactive Data Table: Functional Activity of SDB-005

| Compound | Receptor | Functional Potency (EC₅₀) |

| SDB-005 | CB1 | 21 nM nih.gov |

| SDB-005 | CB2 | 140 nM nih.gov |

Comparison of Efficacy with Endogenous Cannabinoids and Other Synthetic Analogues

Studies comparing various synthetic cannabinoids have provided context for the activity of this compound. In a study comparing compounds with an ester linkage, the indole-based derivative NM-2201 was found to have lower Kᵢ values—and therefore higher binding affinity—at both CB1 and CB2 receptors compared to the indazole-based this compound. nih.gov Most synthetic cannabinoids, including those related to this compound, act as full agonists with efficacies significantly higher than the endogenous partial agonist, anandamide, and the primary phytocannabinoid, Δ⁹-THC. nih.gov

Structure-Activity Relationships (SAR)

The biological activity of this compound is dictated by its chemical structure, which consists of a 1-(5-fluoropentyl) substituted indazole core linked via a carboxylate ester to a naphthalene (B1677914) group.

Indazole Core: The replacement of an indole (B1671886) core with an indazole core can have varied effects. In the case of ester-linked cannabinoids, the indole derivative NM-2201 demonstrated higher affinity than the indazole 5F-SDB-005. nih.gov However, in other classes of synthetic cannabinoids, an indazole core is often associated with equal or greater potency compared to indole analogues. researchgate.net

Naphthalenyl Ester Group: The bulky naphthalene group attached via the ester at position 3 of the indazole ring is crucial for high-affinity binding. It has been demonstrated in related compounds that replacing the naphthyl ring with a smaller aromatic group, such as a benzyl (B1604629) group (as seen in SDB-006), leads to a significant reduction in affinity for both CB1 and CB2 receptors. nih.gov

N-(5-fluoropentyl) Tail: The addition of a fluorine atom to the terminal carbon of the N-pentyl chain is a common modification in synthetic cannabinoids. This substitution is generally thought to increase metabolic stability and can modulate receptor affinity and potency. caymanchem.comacs.org While sometimes leading to a 2- to 5-fold increase in CB1 potency, the effect is not always consistent. acs.org In the case of this compound, fluorination was reported to slightly enhance CB1 affinity while slightly decreasing it at CB2, demonstrating the nuanced effects of this structural change. nih.gov

Influence of Terminal Fluorination on Receptor Affinity and Potency

The addition of a fluorine atom to the terminal carbon of the N-pentyl chain is a common modification in synthetic cannabinoids, and it significantly impacts their pharmacological activity. In the case of 5-Fluoro-SDB-005, this terminal fluorination is expected to increase its affinity for both the CB1 and CB2 receptors. caymanchem.com This is a consistent trend observed across various classes of synthetic cannabinoids, where fluorinated analogues generally exhibit a 2- to 5-fold increase in potency at the CB1 receptor compared to their non-fluorinated counterparts. otago.ac.nzresearchgate.net This enhancement in potency is a key reason for the prevalence of terminally fluorinated compounds in the illicit drug market. unodc.org

Impact of Side Chain Length and Modifications on Pharmacological Profile

The length and conformation of the side chain are critical determinants of a synthetic cannabinoid's pharmacological profile. acs.org For instance, the replacement of a pentyl group with a 5-fluoropentyl or a 4-fluorobenzyl tail in related structures has been shown to substantially increase CB1 affinity. netce.com The conformational freedom of the side chain, allowing it to fold back towards the main ring system, is also thought to enhance receptor affinity. acs.org

Role of Core Structure (Indazole vs. Indole) in Receptor Interactions

The core scaffold, whether it is an indazole or an indole, plays a crucial role in how the compound interacts with cannabinoid receptors. Synthetic cannabinoids with an indazole core, such as 5-Fluoro-SDB-005, generally exhibit higher potency at the CB1 receptor compared to their indole analogues. researchgate.netfrontiersin.org Specifically, the replacement of an indole core with an indazole can lead to a tenfold increase in potency. netce.com This suggests that the indazole structure may facilitate a more favorable interaction with the receptor's binding pocket. mdpi.com While both indole and indazole-based synthetic cannabinoids can have high affinity for cannabinoid receptors, indazole-containing compounds often show greater potency. researchgate.net

Effect of Head Group Composition on Cannabinoid Receptor Activity

The head group, which is another key component of synthetic cannabinoid structure, also significantly influences receptor activity. In compounds related to 5-Fluoro-SDB-005, the composition of the head group has been shown to markedly affect CB1 affinity and functional potency. For example, in a series of 5F-pentylindole synthetic cannabinoids, those with 3,3-dimethylbutanoate (B8739618) or cumyl head groups displayed high CB1 affinity and potency, whereas a benzyl head group did not. researchgate.net The interaction between the head group and the receptor is complex and can involve various binding forces. frontiersin.org

In Vivo Pharmacological Effects in Animal Models

Studies in animal models have provided valuable insights into the physiological and behavioral effects of synthetic cannabinoids, including those structurally related to 5-Fluoro-SDB-005.

Cannabinoid Tetrad Effects (e.g., hypothermia, catalepsy, analgesia)

Synthetic cannabinoids, including SDB-005 and its analogues, have been shown to induce a classic set of four effects in a dose-dependent manner, collectively known as the "cannabinoid tetrad". nih.gov These effects are:

Hypothermia: A decrease in body temperature.

Catalepsy: A state of immobility and muscular rigidity.

Analgesia: A reduction in pain sensitivity.

Hypoactivity: A decrease in spontaneous movement. nih.gov

In studies with mice, SDB-005 was found to produce these tetrad effects. nih.gov Similarly, other potent synthetic cannabinoids have been shown to induce dose- and time-dependent hypothermia, catalepsy, and analgesia in mice. researchgate.net

Receptor Mediation of Observed In Vivo Effects (e.g., reversal by CB1 antagonists)

The in vivo effects of synthetic cannabinoids are primarily mediated through the activation of the CB1 receptor. This has been demonstrated in studies where the administration of a CB1 receptor antagonist, such as rimonabant (B1662492) or AM251, can block or reverse the observed effects. nih.govnih.govacs.org For example, the hypothermic effects induced by CB1 receptor agonists can be rapidly reversed by a CB1 antagonist. nih.gov In mice, the hypothermia, catalepsy, and analgesia produced by various 5F-pentylindole synthetic cannabinoids were reversed by rimonabant, confirming CB1 receptor involvement. researchgate.net Furthermore, the physical dependence that can develop with synthetic cannabinoid use, as indicated by withdrawal symptoms like head twitches and paw tremors upon administration of a CB1 antagonist, is also mediated by the CB1 receptor. nih.gov

Correlation between In Vitro Binding/Efficacy and In Vivo Potency in Animal Studies

The pharmacological profile of synthetic cannabinoids is often initially characterized by in vitro methods that measure their binding affinity (Ki or KD values) and functional efficacy (EC50 values) at cannabinoid receptors, primarily CB1 and CB2. These laboratory-based data are crucial for predicting a compound's potential effects in vivo. However, the complexity of a living organism means that a direct, linear relationship between in vitro activity and whole-animal potency is not always guaranteed. Studies involving this compound and its non-fluorinated parent, SDB-005, illustrate the nuances of this correlation.

Research has demonstrated that for many synthetic cannabinoids, measures of CB1 receptor binding and efficacy determined in vitro can be predictive of in vivo drug potency in animal models. nih.gov Studies on various indole and indazole-based synthetic cannabinoids have found that in vitro Ki and EC50 values are positively correlated with in vivo ED50 potency estimates from animal studies, such as the cannabinoid tetrad test (hypothermia, catalepsy, analgesia, and locomotor suppression). nih.govresearchgate.net

In the case of SDB-005, it has been shown to be an agonist of the central CB1 receptor with an EC50 value of 21 nM and a weaker agonist at the peripheral CB2 receptor, with an EC50 of 140 nM. caymanchem.com The fluorinated analog, this compound, was developed based on the principle that terminal fluorination of the N-pentyl chain in many synthetic cannabinoids typically enhances binding affinity for both CB1 and CB2 receptors. caymanchem.comresearchgate.net A comparative study confirmed this for the SDB-005 structure, finding that the binding affinity of this compound for the CB1 receptor was slightly enhanced compared to its non-fluorinated counterpart, SDB-005. nih.gov

Table 1: In Vitro Binding Affinity (Ki) of SDB-005 and 5F-SDB-005 at Cannabinoid Receptors

| Compound | Receptor | Ki (nM) |

|---|---|---|

| SDB-005 | CB1 | 11.2 |

| CB2 | 134 | |

| This compound | CB1 | 8.01 |

| CB2 | 118 |

Data sourced from a 2016 pharmacological evaluation of various synthetic cannabinoids. nih.gov

While fluorination often increases in vitro potency, the translation to in vivo effects is not always consistent. researchgate.net However, studies correlating in vitro affinity with in vivo outcomes have provided valuable context. In one study using surface plasmon resonance (SPR) to measure binding affinity, SDB-005 showed a weaker binding affinity (KD = 5.302 × 10⁻⁵ M) to the CB1 receptor compared to JWH-018 (KD = 3.929 × 10⁻⁵ M) and 4F-ABUTINACA (KD = 2.014 × 10⁻⁵ M). mdpi.comnih.gov This lower in vitro affinity was consistent with its observed in vivo pharmacological effects in mice. mdpi.comnih.gov In behavioral assays, SDB-005 produced weaker effects across the tetrad test (hypothermia, motor suppression, and catalepsy) compared to JWH-018 and 4F-ABUTINACA. mdpi.com This alignment between the SPR-assessed affinity data and the in vivo results highlights the utility of in vitro methods in predicting the relative potency of synthetic cannabinoids. mdpi.comnih.gov

Table 2: Correlation of In Vitro CB1 Receptor Affinity with In Vivo Pharmacological Potency

| Compound | CB1 Binding Affinity (KD) | In Vivo Potency Rank (Mice) |

|---|---|---|

| 4F-ABUTINACA | 2.014 × 10⁻⁵ M | Strongest |

| JWH-018 | 3.929 × 10⁻⁵ M | Intermediate |

| SDB-005 | 5.302 × 10⁻⁵ M | Weaker |

Data reflects a consistent trend where higher in vitro binding affinity correlates with stronger in vivo pharmacological effects. mdpi.comnih.gov

Metabolic Pathways

In Vitro Metabolic Studies (e.g., Human Liver Microsome Incubations)

In vitro studies using human liver microsomes (HLMs) are a cornerstone for predicting human metabolism. HLMs contain a high concentration of cytochrome P450 (CYP) and esterase enzymes, which are crucial for the initial breakdown of drug compounds. diva-portal.org For synthetic cannabinoids sharing structural similarities with 5-Fluoro SDB-005, such as those with an ester linkage and a 5-fluoropentyl chain, HLM incubations have successfully identified primary metabolic routes. researchgate.netkcl.ac.uk

Investigations into related compounds like 5F-APINAC in HLM incubations revealed that the primary metabolic reactions include ester hydrolysis, hydroxylation at various positions, and oxidative defluorination. researchgate.net These studies typically involve incubating the parent compound with HLMs and then analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the metabolites formed. diva-portal.org The use of specific enzyme inhibitors in these models can help pinpoint which CYP isozymes are responsible for particular biotransformations. diva-portal.org

| In Vitro Model | Key Enzymes | Primary Metabolic Reactions Observed | Reference |

| Human Liver Microsomes (HLM) | Cytochrome P450 (CYP) enzymes, Esterases | Ester Hydrolysis, Hydroxylation, Oxidative Defluorination | diva-portal.orgresearchgate.net |

In Vivo Metabolic Studies in Animal Models (e.g., Rat Models)

Animal models, particularly rats, are frequently used to understand the complete metabolic fate of a compound within a living system. researchgate.net In studies of analogous synthetic cannabinoids, rats were administered the compound, and their urine was collected and analyzed to identify excreted metabolites. researchgate.net These in vivo experiments provide a more comprehensive picture of metabolism, as they include the contributions of all enzyme systems and physiological processes.

For 5F-APINAC, a compound structurally related to this compound, studies in rats confirmed that the metabolic pathways observed in vitro were also relevant in vivo. researchgate.net The major metabolites found in rat urine resulted from ester hydrolysis and further hydroxylation, demonstrating the consistency between HLM models and living organisms for these types of compounds. researchgate.net

Identification and Structural Elucidation of Metabolites

The biotransformation of this compound results in numerous metabolites, each formed through specific enzymatic reactions.

One of the most significant Phase I metabolic pathways for synthetic cannabinoids containing an ester group, such as this compound, is ester hydrolysis. researchgate.netkcl.ac.uk This reaction is catalyzed by carboxylesterase enzymes, cleaving the ester bond to produce a carboxylic acid metabolite and an alcohol. researchgate.net For this compound, this would result in the formation of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 1-naphthol (B170400).

The resulting carboxylic acid metabolite is often one of the most abundant found in biological samples. researchgate.netnih.gov Its prevalence makes it a crucial biomarker for confirming the use of the parent compound in toxicological screenings. nih.govresearchgate.netresearchgate.net

Hydroxylation, the addition of a hydroxyl (-OH) group, is another major Phase I metabolic pathway, primarily catalyzed by CYP enzymes. drugsandalcohol.ie This can occur at multiple positions on the this compound molecule:

Pentyl Side Chain: Hydroxylation can occur on the N-pentyl chain, creating various hydroxylated isomers. diva-portal.orgdrugsandalcohol.ie

Indazole Moiety: The indazole ring system can also be a target for hydroxylation. drugsandalcohol.ienih.gov

Often, the parent compound undergoes multiple hydroxylations, leading to the formation of di- or trihydroxylated metabolites. researchgate.net These hydroxylated metabolites can also be formed after initial ester hydrolysis.

The presence of a 5-fluoropentyl chain introduces the possibility of oxidative defluorination. This process involves the replacement of the fluorine atom with a hydroxyl group, effectively converting the 5-fluoropentyl chain into a 5-hydroxypentyl chain. researchgate.netdrugsandalcohol.ie This resulting alcohol can be further oxidized to form a pentanoic acid metabolite. kcl.ac.ukdrugsandalcohol.ie

This pathway is significant because the detection of metabolites containing a 5-hydroxypentyl or pentanoic acid chain is a strong indicator of the consumption of a 5-fluoro-substituted synthetic cannabinoid. researchgate.netdrugsandalcohol.ie

Following the initial Phase I modifications like hydrolysis and hydroxylation, the metabolites undergo Phase II conjugation to further increase their water solubility for excretion. researchgate.netkcl.ac.uk The most common conjugation reaction is glucuronidation, where glucuronic acid is attached to a hydroxyl group on the metabolite.

Metabolites of related compounds, including those that have undergone ester hydrolysis or hydroxylation, have been observed to be excreted as glucuronide conjugates. researchgate.netkcl.ac.uk For example, the carboxylic acid product from ester hydrolysis and the various hydroxylated metabolites can all be substrates for glucuronidation enzymes.

| Metabolic Pathway | Description | Resulting Metabolite Type | Reference |

| Ester Hydrolysis | Cleavage of the ester bond by esterase enzymes. | Carboxylic acid and alcohol. | researchgate.netkcl.ac.uk |

| Hydroxylation | Addition of hydroxyl (-OH) groups by CYP enzymes. | Mono-, di-, or tri-hydroxylated products on the pentyl chain or indazole ring. | researchgate.netdrugsandalcohol.ie |

| Oxidative Defluorination | Replacement of the terminal fluorine with a hydroxyl group, which may be further oxidized. | ω-hydroxyalkyl and subsequent carboxylic acid metabolites. | researchgate.netdrugsandalcohol.ie |

| Glucuronidation | Conjugation with glucuronic acid at hydroxyl sites. | Glucuronide conjugates of Phase I metabolites. | researchgate.netkcl.ac.uk |

Comparative Analysis of Metabolic Profiles Across Experimental Models

Direct metabolic studies on this compound are not extensively detailed in the public domain. However, a comparative analysis can be constructed by examining the metabolism of structurally similar synthetic cannabinoids, such as 5F-APINAC, which also possesses a 5-fluoropentyl indazole moiety. researchgate.net Research on these analogs reveals significant differences in metabolic profiles between in vitro and in vivo experimental models.

In vitro studies, typically employing human liver microsomes (HLMs), provide a controlled environment to identify primary metabolic pathways mediated by hepatic enzymes. For compounds similar to this compound, in vitro experiments have identified a wide array of metabolites. researchgate.net For instance, studies on 5F-APINAC in HLMs revealed numerous biotransformations, including ester hydrolysis, mono-, di-, and trihydroxylation of various parts of the molecule, and oxidative defluorination. researchgate.net

This discrepancy highlights the complexity of in vivo systems, where factors beyond hepatic metabolism, such as phase II conjugation (e.g., glucuronidation) and renal excretion, play a crucial role. For example, the glucuronide conjugate of a carboxyl metabolite was a notable product in rat urine, indicating extensive phase II metabolism in the in vivo model. researchgate.net The presence of a fluorine atom on the pentyl chain has also been shown to significantly alter metabolic profiles when compared to non-fluorinated counterparts, resulting in few shared metabolites. researchgate.net This suggests that findings from the non-fluorinated analog, SDB-005, may not be directly transferable to this compound.

Table 1: Comparative Metabolite Generation in Experimental Models for 5F-APINAC (A Structural Analog of this compound)

| Metabolic Reaction | In Vitro (Human Liver Microsomes) | In Vivo (Rat Model) | Remarks |

|---|---|---|---|

| Ester Hydrolysis | Predominant | Predominant | A primary and consistent pathway in both models. researchgate.net |

| Hydroxylation (Adamantyl Ring) | Observed (Mono-, Di-, Tri-) | Detected, but some peaks at very low intensity. researchgate.net | Differences in the extent and position of hydroxylation. |

| Oxidative Defluorination | Detected | Lower intensity compared to other pathways. researchgate.net | The fluorine atom is a site for metabolic attack. |

| Glucuronidation | Not typically observed without cofactors | Prominent for carboxyl metabolites. researchgate.net | Highlights the importance of Phase II metabolism in vivo. |

| Number of Identified Metabolites | Higher (e.g., 13) | Lower (e.g., 9) | In vitro models may reveal more potential pathways. researchgate.net |

Proposed for this compound

Based on its chemical structure and metabolic data from related synthetic cannabinoids, the metabolic pathways for this compound can be proposed. researchgate.netresearchgate.net The metabolism is expected to proceed through several key phases.

Phase I Metabolism:

Ester Hydrolysis: The ester linkage in this compound is a primary target for metabolism. researchgate.net This reaction, catalyzed by carboxylesterases, would cleave the molecule into two main fragments: 1-naphthol and N-(5-fluoropentyl)-1H-indazole-3-carboxylic acid . This carboxylic acid metabolite is considered a likely and abundant marker for consumption, similar to analogous compounds. researchgate.net

Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes are expected to catalyze various oxidative reactions.

Hydroxylation of the Naphthyl Ring: The naphthalene (B1677914) moiety can be hydroxylated at various positions, leading to the formation of dihydroxylated metabolites of the parent compound or hydroxylated 1-naphthol after hydrolysis.

Hydroxylation of the Fluoropentyl Chain: The 5-fluoropentyl chain is another site for oxidation. Hydroxylation can occur at different carbons, with the 4-position being a common target in other fluorinated synthetic cannabinoids, which would produce a 4-hydroxy-5-fluoropentyl metabolite. diva-portal.org

Oxidative Defluorination: The terminal fluorine atom can be removed through oxidation, leading to a 5-hydroxypentyl metabolite, which can be further oxidized to a carboxylic acid. researchgate.netresearchgate.net

Phase II Metabolism:

Glucuronidation: The products of Phase I metabolism, particularly the N-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and any hydroxylated metabolites (on the naphthyl or pentyl groups), are expected to undergo conjugation with glucuronic acid. researchgate.net This process increases the water solubility of the metabolites, facilitating their excretion in urine. The glucuronide of the carboxylic acid metabolite is a probable and important urinary marker. researchgate.net

The combination of these pathways results in a complex mixture of metabolites. The identification of specific and stable metabolites, such as the N-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and its glucuronide conjugate, is essential for developing reliable analytical methods for toxicological and forensic screening. researchgate.netscitechnol.com

Table 2: Proposed Metabolites of this compound and Metabolic Reactions

| Proposed Metabolite | Metabolic Pathway | Enzymes Involved (Presumed) |

|---|---|---|

| N-(5-fluoropentyl)-1H-indazole-3-carboxylic acid | Ester Hydrolysis | Carboxylesterases |

| 1-Naphthol | Ester Hydrolysis | Carboxylesterases |

| This compound N-pentyl-4-ol | Aliphatic Hydroxylation | CYP450 |

| This compound diol (Naphthyl) | Aromatic Hydroxylation | CYP450 |

| SDB-005 N-pentanoic acid | Oxidative Defluorination and subsequent oxidation | CYP450, Alcohol/Aldehyde Dehydrogenase |

| N-(5-fluoropentyl)-1H-indazole-3-carboxylic acid glucuronide | Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) |

Compound Index

Analytical Chemistry and Detection Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental step in the analytical workflow, serving to separate 5-Fluoro-SDB-005 from other substances prior to its identification and quantification. Both gas and liquid chromatography are widely utilized for this purpose. scitechnol.com

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of 5-Fluoro-SDB-005 in powdered samples. policija.siswgdrug.org The technique separates volatile compounds based on their partitioning between a stationary phase within a column and a mobile gas phase. nih.gov For 5-Fluoro-SDB-005, specific parameters are employed to achieve effective separation. swgdrug.org

One documented GC method utilizes an Agilent 7890A GC system with a 30m x 0.250mm x 0.25µm HP-5MS column. swgdrug.org The oven temperature program is crucial for resolving the analyte. swgdrug.org A typical program starts at 100°C, holds for 2 minutes, and then ramps up to 305°C. swgdrug.org It is important to note that some breakdown of the sample can occur when using certain solvents like methanol (B129727). swgdrug.org

Table 1: Example GC Parameters for 5-Fluoro-SDB-005 Analysis This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| Instrument | Agilent 7890A GC / 5975C MSD | swgdrug.org |

| Column | HP-5MS (30m x 0.250mm x 0.25µm) | swgdrug.org |

| Carrier Gas | Helium | swgdrug.org |

| Injection Volume | 1 µL | policija.siswgdrug.org |

| Split Ratio | 30:1 | swgdrug.org |

| Injector Temperature | 275-280°C | policija.siswgdrug.org |

| Oven Program | 100°C (2 min hold), ramp 30°C/min to 305°C (11 min hold) | swgdrug.org |

Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), is essential for analyzing 5-Fluoro-SDB-005 in biological matrices like blood and urine. scitechnol.comncl.ac.uk This technique separates compounds in a liquid mobile phase as they pass through a column packed with a solid stationary phase. ncl.ac.uk

For instance, a validated LC-MS/MS method for synthetic cannabinoids, including 5-Fluoro-SDB-005, uses a Poroshell 120 PFP column. scitechnol.com The separation is achieved using a gradient elution with a mobile phase consisting of aqueous 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid and an organic phase of acetonitrile (B52724) with 0.1% formic acid. scitechnol.com Reverse-phase C18 columns are also utilized for the separation of such synthetic cannabinoids. ncl.ac.ukresearchgate.net

Table 2: Example LC Parameters for 5-Fluoro-SDB-005 Analysis This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| Instrument | Agilent 1290 HPLC | scitechnol.com |

| Column | Poroshell 120 PFP (3.0 x 50 mm, 4 µm) | scitechnol.com |

| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water | scitechnol.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | scitechnol.com |

| Flow Rate | 0.8 mL/min | scitechnol.com |

| Column Temperature | 40°C | scitechnol.com |

| Injection Volume | 5 µL | scitechnol.com |

Proper sample preparation is critical for accurate analysis and to prevent instrument contamination or damage. The choice of solvent and extraction protocol depends on the analytical technique and the sample matrix.

For GC-MS analysis of reference materials or powders, chloroform (B151607) is a recommended solvent. swgdrug.org It has been noted that substantial breakdown of 5-Fluoro-SDB-005 occurs when using methanol and other nucleophilic solvents, which should therefore be avoided. swgdrug.org The solubility of 5-Fluoro-SDB-005 is reported to be 20 mg/mL in dichloromethane (B109758) and DMF, 5 mg/mL in ethanol, and only 1 mg/mL in methanol. caymanchem.com

When analyzing biological samples such as blood or urine via LC-MS/MS, extraction procedures are necessary to isolate the analyte. scitechnol.com These often involve solid-phase extraction (SPE) or liquid-liquid extraction. scitechnol.com For hair analysis, a common protocol involves incubation of pulverized hair samples in methanol to extract the compound. researchgate.net

Mass Spectrometric Analysis for Identification and Characterization

Mass spectrometry (MS) is the definitive technique for identifying 5-Fluoro-SDB-005. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure of the compound. nih.gov

Electron ionization is a hard ionization technique commonly used in GC-MS. nih.gov While it produces characteristic and reproducible fragmentation patterns useful for library matching, a significant drawback is that the molecular ion peak for compounds like 5-Fluoro-SDB-005 can be very weak or entirely absent in the resulting spectrum. swgdrug.orgnih.gov The energy used, typically 70 eV, causes extensive fragmentation. policija.sinih.gov The mass spectrum is characterized by its fragment ions, which are used for identification. swgdrug.org

Table 3: GC-EI-MS Parameters for 5-Fluoro-SDB-005 This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| Ionization Energy | 70 eV | policija.si |

| MS Source Temperature | 230°C | policija.siswgdrug.org |

| MS Quadrupole Temperature | 150-180°C | policija.siswgdrug.org |

| Mass Scan Range | 40-550 amu | policija.siswgdrug.org |

Electrospray ionization is a soft ionization technique, making it ideal for the analysis of thermally labile or large molecules in conjunction with liquid chromatography. scitechnol.com It typically produces a protonated molecule, [M+H]⁺, which corresponds to the molecular weight of the analyte. swgdrug.org For 5-Fluoro-SDB-005, ESI is operated in positive mode. scitechnol.comswgdrug.org

Analysis by high-resolution mass spectrometry, such as with a Thermo Scientific LTQ Orbitrap XL, can determine the accurate mass of the protonated molecule. swgdrug.org Tandem mass spectrometry (MS/MS) further fragments the parent ion to produce specific product ions, which are used for highly selective and sensitive detection in dynamic multiple reaction monitoring (dMRM) mode. scitechnol.comncl.ac.uk For 5F-SDB-005, the parent ion [M+H]⁺ is observed at m/z 377.2, with major fragments identified at m/z 233.0, 213.06, and 144.9. ncl.ac.uk

Table 4: ESI-MS Parameters and Observed Ions for 5-Fluoro-SDB-005 This table is interactive. You can sort and filter the data.

| Parameter / Ion | Value (m/z) | Source |

|---|---|---|

| Ionization Mode | ESI Positive | scitechnol.comswgdrug.org |

| Capillary Voltage | 3500 V | scitechnol.com |

| Gas Temperature | 320°C | scitechnol.com |

| Parent Ion [M+H]⁺ | 377.2 | ncl.ac.uk |

| Major Fragment Ion 1 | 233.0 | ncl.ac.uk |

| Major Fragment Ion 2 | 213.06 | ncl.ac.uk |

| Major Fragment Ion 3 | 144.9 | ncl.ac.uk |

High-Resolution Mass Spectrometry (e.g., Quadrupole Time-of-Flight (QTOF-MS), Ion Trap MS)

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of novel psychoactive substances (NPS) like 5-Fluoro SDB-005 due to its high resolving power and mass accuracy. scispace.com Instruments such as Quadrupole Time-of-Flight (QTOF-MS) and Orbitrap-based mass spectrometers provide precise mass measurements, often with an accuracy below 5 ppm, which is critical for determining the elemental composition of an unknown compound. scispace.com

For this compound (molecular formula C23H21FN2O2), HRMS can distinguish it from other structurally similar compounds by providing a highly accurate mass for its molecular ion. scispace.com For instance, a Thermo Scientific LTQ Orbitrap XL mass spectrometer has been used to analyze this compound, demonstrating the application of this technology in its characterization. swgdrug.org The high mass accuracy helps in confidently identifying the parent compound and its metabolites in complex matrices encountered in forensic casework. scispace.com Ion trap mass spectrometers are also valuable, offering the capability for multi-stage fragmentation (MSn) experiments, which can provide detailed structural information to aid in the elucidation of unknown structures and to differentiate between isomers. researchgate.net The use of QTOF-MS allows for the screening of hundreds of synthetic cannabinoids and their metabolites, providing a powerful tool for forensic scientists to keep pace with emerging drug trends. qftox.com

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound and for its conclusive identification in forensic samples. This technique involves the isolation of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a characteristic product ion spectrum. ncl.ac.uk

Research has shown that this compound, with a parent ion at m/z 377.2, produces several major fragment ions under MS/MS conditions. ncl.ac.uk Key fragments are observed at m/z 233.0, 213.06, and 144.9. ncl.ac.uk The fragmentation pattern is crucial for distinguishing between isomers and other related synthetic cannabinoids. The presence of an indole-carboxy moiety can be indicated by an acylium-indole ion at m/z 144. researchgate.net The specific fragmentation pathways provide a fingerprint for the molecule, which is essential for its unambiguous identification, especially when reference standards may be scarce.

Below is a table summarizing the observed mass fragments for this compound:

| Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| 377.2 | 233.0, 213.06, 144.9 |

Data sourced from a study by Newcastle University. ncl.ac.uk

Mass Spectral Databases for Compound Identification

Mass spectral databases are critical resources for forensic and research laboratories for the rapid identification of unknown compounds. These libraries contain curated mass spectra of a vast number of substances, including a growing list of novel psychoactive substances. caymanchem.com For this compound, spectral data is available in various databases. nih.govmzcloud.org

The Cayman Spectral Library, for example, is a free, searchable GC-MS database containing data for over 2,000 forensic drug standards, which is regularly updated to include new NPS. caymanchem.com The SWGDRUG library is another resource that contains fragmentation spectra for compounds like 5F-MDMB-PICA, a related synthetic cannabinoid, which can be used for comparison and initial identification. researchgate.net Online databases such as mzCloud also provide access to high-quality, manually curated mass spectral data for this compound, including spectral trees from tandem mass spectrometry experiments. mzcloud.org These databases, often available in formats compatible with standard laboratory software (e.g., Agilent MSD and NIST formats), allow chemists to compare the mass spectrum of a suspected sample with a library of known compounds, significantly accelerating the identification process. caymanchem.com

Complementary Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable non-destructive technique used for the identification of functional groups within a molecule, providing a characteristic "fingerprint" spectrum. For this compound, FTIR analysis can confirm the presence of key structural features. swgdrug.orgvulcanchem.com The spectrum of this compound has been characterized using Attenuated Total Reflectance (ATR) FTIR, with a typical scan range of 4000-400 cm-1. swgdrug.orgpolicija.si

Vapor phase infrared analysis, often coupled with gas chromatography (GC-IR), is particularly useful for analyzing synthetic cannabinoids. wiley.com This technique eliminates intermolecular hydrogen bonding effects that can be present in solid-phase measurements, providing clearer spectra of carbonyl stretching frequencies. wiley.com This is significant for classifying synthetic cannabinoids based on their "bridge" carbonyl bands. wiley.com Software applications like KnowItAll have been developed to classify synthetic cannabinoids using their distinct vapor phase IR patterns, which aids in the rapid categorization of new and unknown substances encountered in forensic labs. wiley.com

Development and Validation of Analytical Methods for Research Standards

The reliable detection and quantification of this compound in various matrices require the development and rigorous validation of analytical methods. These methods are crucial for ensuring the accuracy and precision of results in both research and forensic contexts. gmncollegeambala.ac.in Validation parameters typically follow guidelines from organizations like the International Conference on Harmonisation (ICH) and include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netgmncollegeambala.ac.in

For synthetic cannabinoids, methods often involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). ncl.ac.uknii.ac.jp For instance, a repeatable LC-MS method has been developed for the analysis of a mixture of drugs, including synthetic cannabinoids, after extraction from biological matrices. ncl.ac.uk When preparing standards, it is noted that cannabinoids with an aromatic ester, like this compound, may degrade via transesterification if stored in alcohol solvents; therefore, acetonitrile or other aprotic solvents are recommended. swgdrug.orgnih.govresearchgate.net The validation process ensures that the analytical method is suitable for its intended purpose, whether it be for the qualitative identification in seized materials or the quantitative determination in biological fluids. gmncollegeambala.ac.innii.ac.jp

Applications in Forensic and Research Laboratory Settings

The analytical methodologies for this compound find direct application in forensic and research laboratories. policija.sicaymanchem.com In forensic laboratories, these methods are essential for identifying the compound in seized drug products and in biological samples from cases of driving under the influence of drugs (DUID) or post-mortem investigations. scispace.comresearchgate.netd-nb.info The ability to differentiate this compound from its isomers and other synthetic cannabinoids is critical for legal proceedings and for understanding the prevalence of specific compounds in the illicit drug market. nih.govd-nb.info

In research settings, these analytical techniques are used to study the pharmacological and toxicological properties of this compound. nih.govnih.govresearchgate.net For example, validated LC-MS/MS methods are used to determine the binding affinities of the compound to cannabinoid receptors and to investigate its metabolic fate. nii.ac.jpnih.gov The characterization data generated, including mass spectra and spectroscopic information, contribute to the expansion of spectral libraries and databases, which in turn aids the entire scientific and forensic community in addressing the challenges posed by the continuous emergence of novel psychoactive substances. swgdrug.orgcaymanchem.com

Characterization of Research Reference Materials

The definitive identification of a chemical compound relies on the characterization of a pure, authenticated reference material. Various instrumental techniques are employed to elucidate the structure and properties of this compound. The chemical and physical data for this compound are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | swgdrug.orgnih.govscbt.com |

| Molecular Formula | C23H21FN2O2 | swgdrug.orgscbt.compolicija.sicaymanchem.com |

| Molecular Weight | 376.4 g/mol | swgdrug.orgnih.govpolicija.sicaymanchem.com |

| InChIKey | FNMFGMMHNFDPNT-UHFFFAOYSA-N | swgdrug.orgnih.govpolicija.sicaymanchem.com |

| Appearance | Solid, Light Gray Powder | caymanchem.comswgdrug.org |

| CAS Number | 2185863-14-1 | nih.govcaymanchem.com |

Reference materials for this compound have been made available through sources such as Cayman Chemical and the Drug Enforcement Administration (DEA) Reference Material Collection. swgdrug.orgswgdrug.org It has been noted that cannabinoids containing an aromatic ester group may undergo slow degradation through transesterification when stored in alcohol-based solvents; therefore, aprotic solvents like acetonitrile are recommended for preparing solutions. swgdrug.org When stored correctly, the compound is stable for at least five years. caymanchem.com

The characterization of these reference materials is achieved through a combination of spectrometric and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a foundational technique for the analysis of volatile and semi-volatile compounds. The electron ionization (EI) mass spectrum of this compound provides a fragmentation pattern that can be used for its identification. While EI spectra are excellent for creating a characteristic fingerprint, they often lack a prominent molecular ion. researchgate.net To overcome this, photoionization (PI) has been shown to be an effective alternative ionization technique that typically produces the molecular ion as a major peak in the spectrum for synthetic cannabinoids. researchgate.net

The table below outlines typical GC-MS parameters used for the analysis of a this compound reference standard. swgdrug.org

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Instrument | Agilent Gas Chromatograph with MS Detector |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Split (20:1) |

| Oven Program | 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 30.0 min |

| MSD Transfer Line | 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp | 150°C |

| Mass Scan Range | 30-550 amu |

| Retention Time | 20.654 min |

Fourier Transform Infrared Spectroscopy (FTIR) FTIR spectroscopy provides information about the functional groups present in a molecule. The analysis of this compound using a diamond Attenuated Total Reflectance (ATR) accessory is a common, non-destructive method for acquiring its infrared spectrum. swgdrug.org

Table 3: FTIR Spectroscopy Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Instrument | Perkin Elmer Spectrum 100 with diamond ATR |

| Scan Range | 4000 – 450 cm⁻¹ |

| Number of Scans | 16 |

| Resolution | 4 cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for structural elucidation. Proton (¹H) NMR analysis of this compound reveals the specific chemical environments of the hydrogen atoms in the molecule, confirming the arrangement of the naphthyl, indazole, and fluoropentyl moieties. swgdrug.orgvulcanchem.com Data from a 400 MHz NMR spectrometer has been used to confirm the structure of reference material from the DEA. swgdrug.org

Liquid Chromatography-Mass Spectrometry (LC-MS) LC coupled with electrospray ionization-mass spectrometry (ESI-MS) is another key technique used in the characterization of this compound reference materials. swgdrug.org This method is particularly useful for compounds that are not easily volatilized for GC-MS analysis.

Methodologies for Identification in Seized Materials (Forensic Context)

The identification of this compound in seized materials is a critical task for forensic laboratories. d-nb.info These materials are typically herbal mixtures sprayed with the synthetic cannabinoid, but can also include powders or liquids. scitechnol.comnih.gov The constant emergence of new analogs requires analytical methods that are both robust and adaptable. d-nb.info

Sample Preparation and Extraction A common procedure for the analysis of synthetic cannabinoids in herbal material begins with grinding the dried leaves into a powder. nih.gov A sample of the powder is then extracted with a solvent, typically methanol, often with the aid of ultrasonication to ensure efficient extraction. nih.gov The resulting extract is then centrifuged and filtered to remove particulate matter before analysis. nih.gov

Analytical Techniques in Forensic Laboratories Forensic laboratories primarily rely on chromatographic techniques coupled with mass spectrometry to identify controlled substances in seized evidence.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is widely used in forensic drug chemistry due to its reliability and extensive spectral libraries. researchgate.netnih.gov For seized materials, after extraction, the sample is injected into the GC-MS. The resulting chromatogram separates the various components of the mixture, and the mass spectrometer provides fragmentation patterns for each component. The pattern for this compound can then be compared to a known reference standard. The limits of detection (LODs) for synthetic cannabinoids using this method are typically in the range of 0.5–1.0 mg/L. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is an increasingly vital tool in forensic toxicology and drug analysis due to its high sensitivity and selectivity. scitechnol.comnih.gov This technique was employed to identify this compound in patient samples related to toxic exposures and in seized materials. scitechnol.comnih.gov In one instance, after this compound was identified in a seized herbal product labeled "Death Grip," a specific targeted LC-MS/MS method was developed to confirm its presence in blood samples. scitechnol.com

The table below details typical parameters for an LC-MS/MS method used for the detection of synthetic cannabinoids, including this compound. scitechnol.com

Table 4: LC-MS/MS Parameters for Synthetic Cannabinoid Detection

| Parameter | Value |

|---|---|

| Chromatograph | Agilent 1290 HPLC |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole |

| Column | Poroshell 120 PFP (3.0 × 50 mm, 4 µm) |

| Mobile Phase A | 5 mM ammonium formate with 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Ion Source | Electrospray Ionization (ESI) with Jet Stream Technology |

| Ionization Mode | Positive |

| MS Operation Mode | Dynamic Multiple Reaction Monitoring (dMRM) |

The use of dMRM allows for highly specific detection by monitoring for particular precursor-to-product ion transitions for each target compound. scitechnol.com The ability of forensic laboratories to adapt and validate such methods is crucial for keeping pace with the ever-changing landscape of novel psychoactive substances. scitechnol.com The first detection of SDB-005 (the non-fluorinated parent compound) in the UK occurred in a prison sample in December 2017, highlighting the role of these analytical methodologies in monitoring drug trends. www.gov.uk

Regulatory and Research Landscape

Global Context of Synthetic Cannabinoid Research

The rise of synthetic cannabinoids represents a significant global public health issue. mdpi.com These substances constitute the largest group of NPS monitored by European Union agencies, with hundreds identified since the late 2000s. transformdrugs.org The international nature of the synthetic cannabinoid market, facilitated by online distribution, necessitates a coordinated global response. mdpi.comnih.gov

Research into synthetic cannabinoids is a worldwide effort, with scientists collaborating to understand the pharmacology, toxicology, and metabolism of these ever-emerging compounds. nih.govglobalinitiative.net International collaborations, such as those between laboratories in the United States and New Zealand, aim to determine the molecular and pharmacokinetic mechanisms that differentiate the effects of various synthetic cannabinoids. nih.gov This global research effort is crucial for developing the scientific basis needed to assess the potential health risks associated with new compounds as they appear on the market. nih.gov

However, the sheer volume and rapid emergence of new variants make it nearly impossible for drug control bodies and researchers to keep up. transformdrugs.org As soon as one compound is identified and studied, clandestine chemists have often already synthesized and distributed new, structurally different alternatives. eku.edugroupofnations.com This dynamic creates a continuous "cat-and-mouse game" between manufacturers and authorities. groupofnations.com

Implications for Research Control and Scheduling

The primary challenge in regulating synthetic cannabinoids lies in the speed at which new analogues are created. genesisreferencelabs.net Traditional legislative approaches, which ban specific chemical structures, are often quickly outdated. bmj.comkcl.ac.uk In response, some jurisdictions have moved towards broader, more generic legislation or "catch-all" bans that classify substances based on their pharmacological action rather than their specific chemical makeup. transformdrugs.orgbmj.comkcl.ac.uk The United Kingdom's Psychoactive Substances Act 2016, for example, made illegality based on a substance's psychoactive effect rather than its structure. bmj.comkcl.ac.uk

For research purposes, the control and scheduling of compounds like 5-Fluoro SDB-005 are complex. In many countries, once a synthetic cannabinoid is identified as a substance of concern, it is placed under strict controls, often in the most restrictive drug schedules. eku.eduwww.gov.uk In the UK, for instance, many synthetic cannabinoids are designated as Schedule 1 drugs, meaning they are considered to have no legitimate medical use and their possession and supply are unlawful except under a specific Home Office license for research. www.gov.uk

However, these strict regulations can also pose challenges for legitimate scientific and forensic research. service.gov.uk The process of obtaining licenses can be cumbersome, and broad generic controls may inadvertently outlaw precursor chemicals or entire chemical series that are of interest for developing legitimate medicines. drugscience.org.uk This creates a difficult balance for policymakers: implementing controls that are broad enough to be effective against illicit manufacturing while not stifling important research. service.gov.ukdrugscience.org.uk

Role of Academic Research in Understanding Novel Synthetic Cannabinoids

Academic research plays an indispensable role in the global effort to understand and respond to the challenge of novel synthetic cannabinoids. bmj.comuniversiteitleiden.nlnih.gov University and institutional researchers are at the forefront of identifying, characterizing, and elucidating the pharmacological properties of these new substances. nus.edu.sgmdpi.com

Key contributions from academic research include:

Identification and Structural Elucidation: Academic and forensic laboratories are often the first to identify new synthetic cannabinoids in seized materials. nus.edu.sg They use advanced analytical techniques to determine the chemical structure of unknown compounds. mdpi.comresearchgate.net

Pharmacological Characterization: Researchers conduct studies to understand how these new substances interact with the body's cannabinoid receptors (CB1 and CB2). universiteitleiden.nlcaymanchem.com For example, this compound is an analog of SDB-005, which is known to be a potent agonist of the CB1 receptor. caymanchem.com Research suggests that the addition of a fluorine atom to the alkyl chain, as in this compound, typically increases the compound's affinity for both CB1 and CB2 receptors. caymanchem.com

Metabolism Studies: A critical area of academic research is the study of how the body metabolizes these new compounds. Since parent synthetic cannabinoids are often undetectable in urine, identifying their metabolites is crucial for developing effective drug screening tests. nih.govnus.edu.sg Researchers use in vitro systems like human liver enzymes to predict and identify these urinary biomarkers. nih.govnus.edu.sg

This academic work provides the foundational knowledge that informs public health policies, clinical responses, and law enforcement strategies. nih.govbmj.com The data generated helps to predict the potential risks of new compounds and provides a scientific basis for control and scheduling decisions. nih.gov

Ethical Considerations in Chemical Synthesis and Research Use

The synthesis and study of compounds like this compound, which are intended for research and forensic applications, are bound by significant ethical considerations. caymanchem.comnorthwestern.eduscbt.com The responsible and ethical conduct of research (RECR) is a critical framework for any scientific discipline, especially in fields where the knowledge generated could be misused. northwestern.edunsf.govnih.gov

A primary ethical issue is the "dual-use" dilemma, where the scientific methods and knowledge used for legitimate research could also be co-opted for illicit purposes. mdpi.com For example, research detailing the synthesis of a new psychoactive substance could potentially be used by clandestine labs. This requires researchers and scientific publications to carefully consider how they disseminate information.

Furthermore, the scientific community has a responsibility to establish ethical guidelines for research in this area. mdpi.com This includes:

Promoting a Culture of Integrity: Fostering an environment where research is conducted with rigor and honesty is paramount. nsf.govnih.gov

Ensuring Laboratory Safety: Strict protocols are necessary for handling potent and potentially unknown substances. nih.gov

Adherence to Regulations: Researchers must comply with all national and international regulations regarding the synthesis, handling, and study of controlled substances. nsf.gov

Training: Many institutions and funding agencies mandate RECR training for all students and staff involved in research, covering topics from data integrity to conflicts of interest and mentor-mentee responsibilities. northwestern.edunsf.gov

The overarching goal is to advance scientific knowledge for the public good while actively discouraging and preventing unethical conduct that could harm individuals or public trust in science. nih.gov

Future Research Directions

Further Elucidation of Metabolic Pathways and Formation of Active Metabolites

A critical area for future investigation is the in-depth characterization of the metabolic fate of 5-Fluoro SDB-005 in humans. While studies on structurally related synthetic cannabinoids provide valuable insights, dedicated research into this compound is essential.

Studies on similar compounds, such as 5F-APINAC, have identified ester hydrolysis as a predominant metabolic reaction. researchgate.net This suggests that a primary metabolite of this compound is likely to be N-5-fluoropentylindazole-3-carboxylic acid. researchgate.net Research on other fluorinated synthetic cannabinoids, like 5F-CUMYL-PICA, has revealed that metabolic pathways often involve oxidative transformations and subsequent glucuronidation. nih.gov For CUMYL-PICA and 5F-CUMYL-PICA, primary metabolic routes lead to identical metabolites through terminal hydroxylation or dealkylation of the N-pentyl or 5-fluoropentyl chain, respectively. nih.gov

Future studies should employ in vitro methods, such as human liver microsome (HLM) incubations, to identify the primary phase I and phase II metabolites of this compound. researchgate.netnih.gov These investigations will help to determine the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. Furthermore, it is crucial to investigate whether the resulting metabolites exhibit pharmacological activity at cannabinoid receptors. The formation of active metabolites could have significant implications for the duration and profile of the compound's effects. The use of deuterated standards, such as SDB-005-d11 for the non-fluorinated parent compound, can be an invaluable tool in these metabolic studies to accurately trace and identify metabolic pathways and stable metabolites for forensic detection.

Advanced Structure-Activity Relationship Studies and Computational Modeling

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental to predicting the effects of this and related compounds. Structure-activity relationship (SAR) studies on synthetic cannabinoids have already revealed key structural determinants for cannabinoid receptor affinity and efficacy.

For instance, the replacement of an indole (B1671886) core with an indazole ring, as seen in 5F-SDB-005, is a common modification that is generally well-tolerated and can influence receptor affinity. nih.gov Studies comparing SDB-005 and 5F-SDB-005 have shown that the addition of the fluorine atom can slightly enhance binding affinity for the CB1 receptor. nih.gov The non-fluorinated parent compound, SDB-005, is a potent agonist of the CB1 receptor (Kᵢ = 21 nM) and the CB2 receptor (Kᵢ = 140 nM). wikipedia.org The addition of fluorine to the terminal carbon of the alkyl chain in similar synthetic cannabinoids typically increases affinity for both CB1 and CB2 receptors significantly. caymanchem.com

Future research should focus on more advanced SAR studies, systematically modifying different parts of the this compound molecule, such as the naphthyl group, the ester linker, and the fluoropentyl chain. This will provide a more detailed understanding of the structural requirements for receptor interaction.

Furthermore, the application of computational modeling and simulation can offer valuable insights into the binding of this compound to cannabinoid receptors. nih.gov Molecular docking and molecular dynamics simulations can predict the binding orientation and affinity of the compound within the receptor's binding pocket, helping to explain the observed SAR data at a molecular level. nih.gov These computational approaches can also be used to predict the activity of novel, related compounds, aiding in the proactive identification of potentially harmful substances.

Development of Novel and More Selective Analytical Strategies

The rapid emergence of new synthetic cannabinoids, including numerous isomers, presents a significant challenge for forensic and clinical laboratories. The development of more advanced and selective analytical methods is therefore a key area for future research.

Current methods for the detection of this compound and other synthetic cannabinoids primarily rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govd-nb.info However, challenges such as the co-elution of isomers and thermal degradation of certain compounds in the GC inlet necessitate the development of more sophisticated techniques. swgdrug.orgchrom-china.com For carboxylate-containing compounds like this compound, it is recommended to use aprotic solvents like acetonitrile (B52724) to prevent thermal hydrolytic degradation that can occur with methanol (B129727). swgdrug.org

Future research should focus on the development and application of high-resolution mass spectrometry (HRMS) techniques, such as ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS). chrom-china.com UHPLC-HRMS offers high accuracy and efficiency, enabling the effective separation and identification of isomers and their metabolites. chrom-china.com Additionally, non-targeted screening methods using HRMS in conjunction with techniques like mass defect filtering could allow for the detection of both known and novel analogues of this compound without relying on pre-existing library data. Other advanced analytical tools like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can also be invaluable for the complete structural elucidation of new substances and their isomers. unodc.orgnih.gov

Exploration of Structure-Function Relationships in Related Analogues and Derivatives

The chemical landscape of synthetic cannabinoids is characterized by a "mix and match" approach to structural modification. unodc.org A thorough investigation into the structure-function relationships of analogues and derivatives of this compound is crucial for understanding the broader implications of this class of compounds.

Research has already shown that seemingly subtle structural changes can lead to significant differences in pharmacological effects. For example, replacing the naphthyl group in similar compounds with a smaller aromatic residue, such as a benzyl (B1604629) group in SDB-006, can reduce affinity for cannabinoid receptors. nih.govnih.gov The nature of the linker group is also critical; for example, changing from a ketone to an amide linker has been shown to decrease potency in some 5F-pentylindoles. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the purity and structural identity of 5-Fluoro SDB-005, and how should validation parameters be established?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for structural confirmation and purity assessment. For validation, parameters like detection limit (LOD), quantification limit (LOQ), precision, and accuracy must be established using matrix-matched calibration standards. Ion suppression effects (e.g., >25% ion suppression observed in LC-MS/MS for related compounds) should be mitigated via isotopic internal standards or matrix normalization .

Q. How can synthetic protocols for this compound be optimized to ensure reproducibility in academic laboratories?

- Methodological Answer : Detailed step-by-step procedures, including reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography), and characterization data (e.g., melting point, spectral data), should be documented. Reproducibility is enhanced by adhering to guidelines that limit the number of compounds described in the main manuscript (≤5) and providing supplemental data for scalability .

Advanced Research Questions

Q. What experimental strategies are critical for investigating the metabolic stability of this compound in biological matrices, and how can metabolite ratios be interpreted?

- Methodological Answer : Use in vitro models (e.g., hepatocyte incubations) with LC-MS/MS quantification. Monitor ester hydrolysis metabolites, as seen in structurally similar compounds like 5-fluoro ADB, where metabolite-to-parent ratios ranged from 3:1 to 6400:1. Stability studies should account for postmortem degradation, genetic variability, and matrix effects. Metabolite identification requires certified reference materials, though analytical standards may suffice preliminarily .

Q. How should researchers resolve contradictions in bioactivity data for this compound across different cell lines or assay conditions?

- Methodological Answer : Conduct systematic variability analyses by controlling factors like cell passage number, culture media, and incubation time. Use orthogonal assays (e.g., receptor binding vs. functional activity) to cross-validate results. Statistical tools (e.g., ANOVA for inter-assay comparisons) and meta-analyses of dose-response curves can identify outliers or contextual dependencies .

Q. What protocols are recommended to assess the stability of this compound under experimental storage conditions (e.g., light, temperature, pH)?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to stressors (UV light, 40°C, pH gradients) and quantifying degradation via HPLC. For biological matrices, analyze short-term (24–72 hr) and long-term (-80°C) stability, as instability in blood samples has been documented for analogous fluorinated compounds .

Data Analysis and Reporting